molecular formula C18H19N3O2S B2377377 N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine CAS No. 380546-78-1

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

Cat. No. B2377377
CAS RN: 380546-78-1
M. Wt: 341.43
InChI Key: BQOSBCDPLKSMMC-UHFFFAOYSA-N
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Description

“N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine” is a complex organic compound. It has been mentioned in the context of antibacterial compounds that combine sulfonamide and benzodioxane fragments .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . The process typically involves the reaction of 1,4-benzodioxane-6-amine with a sulfonyl chloride in aqueous alkaline media. This yields a sulfonamide, which can then be further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .


Molecular Structure Analysis

The molecular structure of compounds with the “N-(2,3-dihydro-1,4-benzodioxin-6-yl)” moiety has been confirmed by signals resonating at δ 150, 143, and 131 ppm for C-10, C-9, and C-6, respectively. The presence of carbons at positions 8 or 5 were supported by signals appearing at δ 118 ppm .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve the reaction of 1,4-benzodioxane-6-amine with a sulfonyl chloride, followed by treatment with different alkyl/aralkyl halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For example, 1,4-Benzodioxin, 2,3-dihydro- has a molecular weight of 136.1479 .

properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-11-12(2)24-18-16(11)17(20-10-21-18)19-6-5-13-3-4-14-15(9-13)23-8-7-22-14/h3-4,9-10H,5-8H2,1-2H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOSBCDPLKSMMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NCCC3=CC4=C(C=C3)OCCO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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